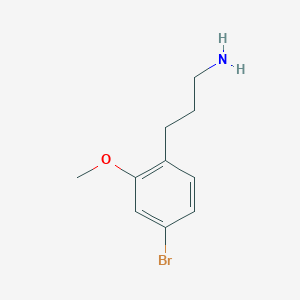

3-(4-Bromo-2-methoxyphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

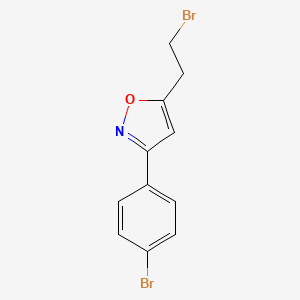

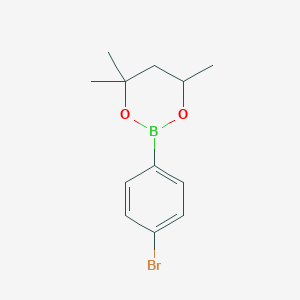

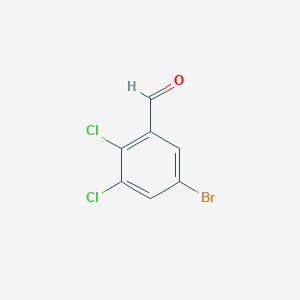

3-(4-Bromo-2-methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bio-inspired Adhesive Materials

Research into bio-inspired adhesive materials, like catechol-conjugated chitosan, demonstrates the potential for developing new biomaterials with enhanced adhesive properties and biocompatibility. These materials draw inspiration from natural adhesion mechanisms, such as those found in mussel proteins, and are applied in medical settings for wound healing and tissue engineering. The amine groups in chitosan-catechol contribute to its solubility and adhesive strength, showcasing the utility of amine-functionalized compounds in biomedical applications (Ryu, Hong, & Lee, 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, amine functionalities play a crucial role in the development of novel compounds and materials. For example, arylmethylidenefuranones undergo reactions with various nucleophiles, including C- and N-nucleophiles, to produce a wide range of compounds such as amides, pyrrolones, and benzofurans. These reactions are fundamental in creating new molecules for pharmaceuticals, agrochemicals, and material science applications, demonstrating the versatility of amine-containing compounds in synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Advanced Oxidation Processes for Environmental Remediation

The degradation of nitrogen-containing hazardous compounds, including amines and dyes, is critical in environmental remediation. Advanced oxidation processes (AOPs) have been extensively studied for their effectiveness in breaking down recalcitrant organic pollutants. These processes involve generating highly reactive species that can oxidize pollutants, ultimately leading to their mineralization. The research in this area underscores the importance of understanding the chemical behavior of amines in oxidative environments and their potential impacts on environmental health (Bhat & Gogate, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in carbon–carbon bond-forming reactions .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .

Analyse Biochimique

Biochemical Properties

3-(4-Bromo-2-methoxyphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that this compound can modulate neurotransmitter systems, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 5-HT2A receptor can lead to changes in intracellular signaling cascades, affecting gene transcription and protein synthesis. Additionally, its antagonistic action on the dopamine D2 receptor can modulate dopamine levels, impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the serotonin 5-HT2A receptor, activating it and triggering downstream signaling pathways. Conversely, it inhibits the dopamine D2 receptor, preventing dopamine from exerting its effects. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and mood enhancement. At higher doses, it can cause toxic or adverse effects, including disruptions in neurotransmitter systems and cellular metabolism. These threshold effects underscore the need for careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall function within the cell.

Propriétés

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXURAAPXMZEYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)